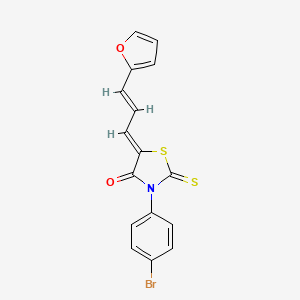
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidi n-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological properties.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Often used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazoles: Known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” lies in its specific structural features, such as the presence of a furan ring and a bromophenyl group. These contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C16H10BrNO2S2 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
(5Z)-3-(4-bromophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrNO2S2/c17-11-6-8-12(9-7-11)18-15(19)14(22-16(18)21)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5- |
InChI 键 |
HUJBUCUPIVAQEV-NQDFZQDQSA-N |
手性 SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
规范 SMILES |
C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo-](/img/structure/B12129385.png)


![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12129398.png)


![N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12129407.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129419.png)

![(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129427.png)
![N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12129435.png)

![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
